C16H13F3N2O4S2
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Overview
Description
This compound is characterized by its complex structure, which includes a trifluoromethyl group, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to ensure sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group and oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide include other sulfonamides and oxazole derivatives. Examples include:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Oxazole: A basic oxazole ring structure without additional functional groups.
Uniqueness
The uniqueness of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxazole ring contributes to its ability to interact with biological targets .
Properties
Molecular Formula |
C16H13F3N2O4S2 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H13F3N2O4S2/c17-16(18,19)25-12-3-1-10(2-4-12)15-20-8-13(26-15)7-14(22)21-11-5-6-27(23,24)9-11/h1-6,8,11H,7,9H2,(H,21,22) |
InChI Key |
XUGUFYFFFDUIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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